Bis-(N,N'-amine-PEG3)-Cy5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

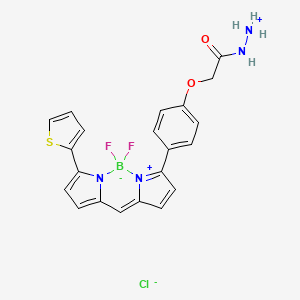

Bis-(N,N'-amine-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free amine group, which will be reactive with cabroxylic acid, activated NHS ester, carbonyl (ketone, aldehyde) etc. The hydophilic PEG spacer increases solubility in aqueous media.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization of Molecules:

- Bis-(N,N'-amine-PEG3)-Cy5 derivatives are used in the synthesis and functionalization of molecules. For example, bis(acylamides) have been utilized for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions, yielding neutral trifluoroacetamides. These compounds, due to their volatility, are especially useful in trace analysis, protecting sensitive functions from hydrolysis and allowing selective acylation of amine functions in the presence of hydroxyl or carboxyl groups if these groups are protected by trimethylsilylation (Donike, 1973).

Influence of Chemical Structure on Biological Activity:

- The biological activity of certain complexes is greatly influenced by the chemical structure of the compound and the solvent used. For instance, cycloaliphatic amine ring size significantly impacts the biological activity of trans-[Pt(amine)2(Z-amidine)2]2+[Cl-]2 complexes, influencing their ability to induce cancer cell death through p53-mediated apoptosis and DNA damage (Marzano et al., 2010).

Fluorescent Probing and Imaging:

- Certain derivatives of Bis-(N,N'-amine-PEG3)-Cy5 can act as fluorescent probes due to their strong emission bands. For instance, compound 5, derived from the cyanation of bis(4,5-dicyano-1-methyl-2-imidazoly)amine, shows strong emission bands and can be used as a fluorescent probe, which is valuable in various imaging and diagnostic applications (Subrayan & Rasmussen, 1999).

Pharmaceutical and Medical Research:

- Bis-(N,N'-amine-PEG3)-Cy5 derivatives are being researched for their potential in pharmaceutical applications. For instance, bifunctional derivatives of bis(phosphinate)-bearing cyclam (BPC) chelators show promise in theranostic applications due to their improved conjugation, radiolabeling, in vivo stability, and imaging capabilities. These chelators are especially relevant for applications involving the Cu-64/Cu-67 matched pair (David et al., 2018).

Materials Science and Polymer Chemistry:

- In materials science, the compound finds use in the synthesis of functionalized pyrrole and indole derivatives through carbometallation of lithiated double bonds. These reactions lead to the formation of new fused and nonfused five-membered functionalized heterocycles, which are useful in the development of various materials and chemicals (Fañanás et al., 2001).

Bone Targeting and Imaging:

- In a study focused on bone targeting and imaging, unique biodegradable bisphosphonate nanoparticles (NPs) were engineered by dispersion co-polymerization. These NPs are functionalized with a dye (e.g., near IR dye) or a drug through the primary amine groups on the surface, and chelate to bone mineral hydroxyapatite through the BP on the surface. This dual functionality makes them highly valuable in the diagnosis and drug delivery systems targeting bone disorders (Rudnick-Glick et al., 2015).

Propiedades

Fórmula molecular |

C41H61ClN4O6 |

|---|---|

Peso molecular |

741.41 |

Nombre IUPAC |

2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride |

InChI |

InChI=1S/C41H61N4O6.ClH/c1-40(2)34-12-8-10-14-36(34)44(20-24-48-28-32-50-30-26-46-22-18-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)45(39)21-25-49-29-33-51-31-27-47-23-19-43;/h5-17H,18-33,42-43H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

FPFHERRFUCUQLP-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN)(C)C)CCOCCOCCOCCN)C.[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO, DMF, DCM, Water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Bis-(N,N'-amine-PEG3)-Cy5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide](/img/structure/B1192296.png)